molecular formula C8H3F4N B13154721 4-(Difluoromethyl)-2,6-difluorobenzonitrile

4-(Difluoromethyl)-2,6-difluorobenzonitrile

Cat. No.: B13154721
M. Wt: 189.11 g/mol
InChI Key: ODTKGYFXSRDBOY-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,6-difluorobenzonitrile is an organic compound characterized by the presence of difluoromethyl and difluorobenzonitrile groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical and biological properties, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2,6-difluorobenzonitrile typically involves the introduction of difluoromethyl groups into a benzonitrile framework. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. For instance, the reaction of 2,6-difluorobenzonitrile with difluoromethylating agents under controlled conditions can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe use of environmentally benign reagents and solvents is also a key consideration in industrial settings to ensure sustainability and safety .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Difluorocarbene Reagents: For difluoromethylation reactions.

    Metal Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzonitriles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-(Difluoromethyl)-2,6-difluorobenzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,6-difluorobenzonitrile involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with specific enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)-2,6-difluorobenzonitrile: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2,6-Difluorobenzonitrile: Lacks the difluoromethyl group, resulting in different chemical properties.

    4-(Difluoromethyl)-2-fluorobenzonitrile: Similar but with only one fluorine atom on the benzene ring.

Uniqueness

4-(Difluoromethyl)-2,6-difluorobenzonitrile is unique due to the specific arrangement of fluorine atoms and the difluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

4-(Difluoromethyl)-2,6-difluorobenzonitrile is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8H4F4N
  • Molecular Weight : 201.12 g/mol
  • IUPAC Name : this compound
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
  • Receptor Modulation : It may act as a modulator of receptor activity, influencing cellular signaling pathways.
  • Cellular Uptake : The presence of fluorine atoms enhances lipophilicity, facilitating cellular membrane penetration.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-712.5
A5498.7
HeLa15.0

Case Studies

  • Study on MCF-7 Cells : In a study evaluating the effects on breast cancer cells (MCF-7), treatment with this compound resulted in apoptosis induction as evidenced by increased caspase activity and PARP cleavage. The compound also downregulated anti-apoptotic proteins such as Bcl-2.
  • In Vivo Efficacy : A xenograft model using A549 lung cancer cells showed that administration of the compound at doses of 10 mg/kg significantly reduced tumor volume compared to control groups. Histopathological analysis revealed increased necrosis and reduced mitotic figures in treated tumors.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. Key findings include:

  • Bioavailability : Approximately 75% after oral administration.
  • Half-life : Approximately 4 hours in rodent models.
  • Toxicity Profile : No significant acute toxicity was observed at therapeutic doses; however, chronic exposure studies are ongoing to assess long-term safety.

Properties

Molecular Formula

C8H3F4N

Molecular Weight

189.11 g/mol

IUPAC Name

4-(difluoromethyl)-2,6-difluorobenzonitrile

InChI

InChI=1S/C8H3F4N/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-2,8H

InChI Key

ODTKGYFXSRDBOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)C(F)F

Origin of Product

United States

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